

A Technical Guide to (-)-(S)-Cibenzoline-D4 in Cardiac Disease Research

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Compound of Interest		
Compound Name:	(-)-(S)-Cibenzoline-D4	
Cat. No.:	B15586745	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-(S)-Cibenzoline is a stereoisomer of the Class I antiarrhythmic agent, cibenzoline. It is primarily investigated for its potent effects on cardiac electrophysiology, making it a valuable tool in the study and management of cardiac arrhythmias. The deuterated form, (-)-(S)-Cibenzoline-D4, is a stable-isotope labeled variant. In research, particularly in pharmacokinetic and metabolic studies, deuterated compounds like this serve as ideal internal standards for mass spectrometry-based quantification. The deuterium labeling does not alter the biological or pharmacological properties of the molecule, allowing its non-labeled counterpart's data on mechanism of action and efficacy to be directly applicable. This guide provides an in-depth overview of the technical aspects of (-)-(S)-Cibenzoline, focusing on its mechanism of action, electrophysiological effects, and relevant experimental protocols for its application in cardiac disease research.

Mechanism of Action: A Multi-Channel Blocker

(-)-(S)-Cibenzoline exerts its antiarrhythmic effects primarily through the blockade of cardiac ion channels. As a Class I antiarrhythmic agent, its principal target is the fast sodium (Na+) channels, but it also demonstrates activity against calcium (Ca2+) and potassium (K+) channels.[1][2]





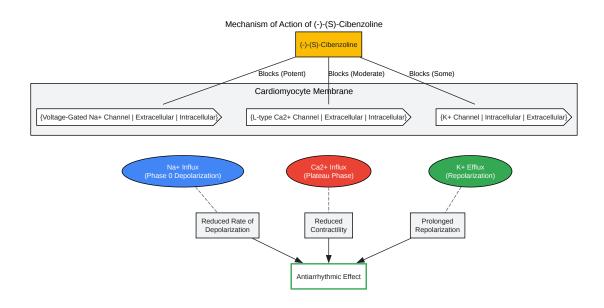


The primary mechanism involves blocking the voltage-gated sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential in non-nodal cardiomyocytes. [1][3] By inhibiting this influx of sodium ions, (-)-(S)-Cibenzoline reduces the rate of depolarization, which in turn slows the conduction velocity and decreases the excitability of cardiac cells.[1] This stabilization of the cardiac membrane helps to prevent the propagation of abnormal electrical impulses that lead to arrhythmias.[1]

Studies on the optical isomers of cibenzoline have indicated that the S(-)-isomer is a more potent sodium channel blocker than the R(+)-isomer.[4] In addition to its primary sodium channel blocking activity, cibenzoline also exhibits some degree of potassium channel blocking activity, which can prolong the repolarization phase of the action potential and extend the refractory period.[1] This effect is beneficial in preventing re-entrant arrhythmias. Furthermore, cibenzoline has been shown to possess calcium channel blocking properties, classifying it as having some Class IV antiarrhythmic activity.[5][6][7] This calcium channel inhibition contributes to its negative inotropic (reduced contractility) effects.[4]

Signaling Pathway of (-)-(S)-Cibenzoline in a Cardiomyocyte





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Mechanism of Action of (-)-(S)-Cibenzoline

Quantitative Electrophysiological and Pharmacokinetic Data

The effects of cibenzoline have been quantified in numerous preclinical and clinical studies. The following tables summarize key parameters.



Table 1: In Vitro Inhibitory Concentrations of Cibenzoline

Target	Preparation	IC50	Reference
Ca2+ Current (ICa)	Guinea-pig ventricular myocytes	14 μΜ	[7]
Ca2+ Current (ICa)	Guinea-pig ventricular myocytes	30 μΜ	[6]
Contractile Force	Guinea-pig papillary muscle	30 μΜ	[6]
KCI-induced Contractures	Rat aortic strips	55 μΜ	[7]

Table 2: Electrophysiological Effects of Intravenous

Cibenzoline in Humans

Parameter	Change	Reference
PR Interval	Increased by 13%	[3]
QRS Duration	Widened by 26%	[3]
QTc Interval	Prolonged by 7%	[3]
HV Interval	Markedly lengthened	[6]
Sinus Cycle Length	Shortened	[6]
Atrioventricular Nodal Conduction Time	Moderately increased	[6]

Table 3: Pharmacokinetic Parameters of Cibenzoline



Parameter	Value	Conditions	Reference
Elimination Half-life	8 to 12 hours	Oral administration	[2]
Elimination Half-life	4 hours 1 minute	Intravenous administration	[8]
Elimination Half-life	3 hours 24 minutes	Oral administration	[8]
Bioavailability	Nearly 100%	Oral administration	[5]
Time to Maximum Plasma Concentration (Tmax)	1 hour 36 minutes	Oral administration	[8]
Protein Binding	50-60%	[9]	
Metabolism	Primarily by CYP2D6 and CYP3A4	[10]	

Experimental Protocols for Cardiac Disease Research

The study of (-)-(S)-Cibenzoline's effects on cardiac tissue involves a range of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Voltage-Clamp Studies in Isolated Cardiomyocytes

Objective: To characterize the effects of (-)-(S)-Cibenzoline on specific ion channel currents (e.g., I_Na, I_Ca, I_K).

Methodology:

- Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).
- Patch-Clamp Recording: The whole-cell patch-clamp technique is used to measure transmembrane currents.[11] A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.



- Voltage Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV). A
 series of voltage steps are applied to elicit specific ion currents. For example, to measure the
 fast sodium current (I_Na), the cell is depolarized to various test potentials.
- Drug Application: (-)-(S)-Cibenzoline is applied to the extracellular solution at varying concentrations.
- Data Analysis: The peak current amplitude, kinetics of activation and inactivation, and the voltage-dependence of the channels are measured before and after drug application to determine the inhibitory effects and IC50 values.[6][7]

In Vivo Models of Arrhythmia

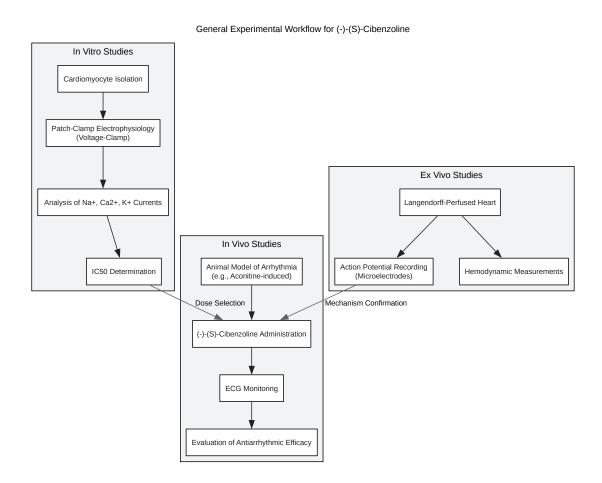
Objective: To assess the antiarrhythmic efficacy of (-)-(S)-Cibenzoline in a whole-animal model.

Methodology:

- Animal Model: Rodents (e.g., rats) are commonly used. Anesthesia is induced and maintained throughout the experiment.
- Arrhythmia Induction: Arrhythmias are induced chemically. For instance, aconitine or barium chloride can be administered intravenously to induce ventricular arrhythmias.[12]
- Drug Administration: (-)-(S)-Cibenzoline is administered (e.g., intravenously or orally) prior to or after the induction of arrhythmia.
- ECG Monitoring: A continuous electrocardiogram (ECG) is recorded to monitor heart rate and rhythm.
- Efficacy Assessment: The antiarrhythmic effect is quantified by measuring the reduction in the frequency and duration of arrhythmic events, or the dose required to restore sinus rhythm.[12]

Experimental Workflow for Assessing (-)-(S)-Cibenzoline





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